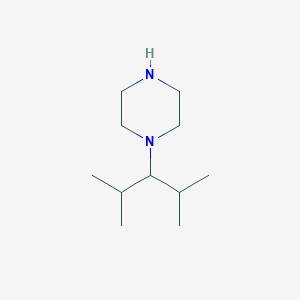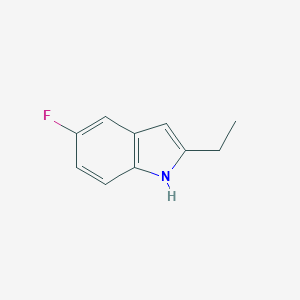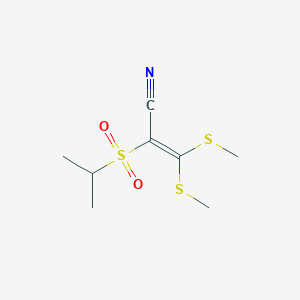
1,3-Bis(isocyanomethyl)benzene
概要
説明
準備方法
Synthetic Routes and Reaction Conditions: 1,3-Bis(isocyanomethyl)benzene is typically synthesized through the liquid phase reaction of m-xylylenediamine with phosgene. due to the highly toxic nature of phosgene, alternative green synthesis methods are being explored. One such method involves the reaction of m-xylylenediamine with bis(trichloromethyl) carbonate. The optimal conditions for this reaction include a molar ratio of m-xylylenediamine to bis(trichloromethyl) carbonate of 1.2:1.0, a reaction temperature of 125°C, and a reaction time of 8 hours. Under these conditions, the yield of this compound can reach up to 83.35% .
Industrial Production Methods: The industrial production of this compound primarily relies on the phosgene-based method due to its efficiency and scalability. the development of non-phosgene green synthesis processes is gaining traction to reduce environmental and health risks associated with phosgene .
化学反応の分析
Types of Reactions: 1,3-Bis(isocyanomethyl)benzene undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form ureas and urethanes, respectively.
Addition Reactions: It can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Amines: Reacts with primary and secondary amines to form ureas.
Alcohols: Reacts with alcohols to form urethanes.
Catalysts: Often requires catalysts such as triethylamine to facilitate reactions.
Major Products:
Ureas: Formed from the reaction with amines.
Urethanes: Formed from the reaction with alcohols.
科学的研究の応用
1,3-Bis(isocyanomethyl)benzene has a wide range of applications in scientific research and industry:
Chemistry: Used in the synthesis of polymers and coatings due to its high reactivity and excellent performance characteristics.
Biology: Employed in the development of biocompatible materials for medical applications.
Medicine: Utilized in the production of drug delivery systems and medical devices.
作用機序
The mechanism of action of 1,3-Bis(isocyanomethyl)benzene involves its high reactivity towards nucleophiles. The compound’s isocyanate groups react with nucleophiles such as amines and alcohols to form stable urea and urethane linkages. This reactivity is harnessed in the production of polymers and coatings, where the formation of these linkages imparts desirable mechanical and chemical properties to the final products .
類似化合物との比較
1,4-Bis(isocyanomethyl)benzene: Similar in structure but with isocyanate groups positioned at the 1,4-positions on the benzene ring.
Toluene diisocyanate: Contains two isocyanate groups attached to a toluene ring.
Uniqueness: 1,3-Bis(isocyanomethyl)benzene is unique due to its specific positioning of isocyanate groups at the 1,3-positions on the benzene ring, which imparts distinct reactivity and performance characteristics compared to its isomers and other diisocyanates .
特性
IUPAC Name |
1,3-bis(isocyanomethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2/c1-11-7-9-4-3-5-10(6-9)8-12-2/h3-6H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RKNVJCISCHZVHU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]CC1=CC(=CC=C1)C[N+]#[C-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70607949 | |
| Record name | 1,3-Bis(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
188540-42-3 | |
| Record name | 1,3-Bis(isocyanomethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70607949 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[1-(pyridin-3-yl)ethyl]cyclopropanamine](/img/structure/B70074.png)
![3-METHYL-4H-PYRIDO[3,2-e][1,2,4]THIADIAZINE 1,1-DIOXIDE](/img/structure/B70077.png)




![Methyl (1S,2R,5R)-6-oxabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B70093.png)


![Furo[2,3-c]pyridine-7-carbonitrile](/img/structure/B70099.png)


